4-(4-((5-Chloro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
Description
This compound features a pyrimidine core substituted at position 4 with a piperazine moiety modified by a 5-chloro-2-methoxyphenylsulfonyl group and at position 6 with a trifluoromethyl (CF₃) group. The 5-chloro-2-methoxy substituent on the phenyl ring may influence electronic properties and target binding .
Properties
IUPAC Name |
4-[4-(5-chloro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClF3N4O3S/c1-27-12-3-2-11(17)8-13(12)28(25,26)24-6-4-23(5-7-24)15-9-14(16(18,19)20)21-10-22-15/h2-3,8-10H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVZHFKRSYBXNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 4-(4-((5-Chloro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine exhibit promising anticancer properties. The mechanism of action typically involves the inhibition of specific kinases involved in cancer cell proliferation and survival.
Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells, by inducing apoptosis through the activation of caspase pathways .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research has shown that it can inhibit the growth of specific bacterial strains, making it a candidate for developing new antibiotics.
Case Study: In vitro studies highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potential as a lead compound for antibiotic development .
Neuropharmacological Effects
Another area of research focuses on the neuropharmacological effects of this compound. It has been studied for its potential use in treating neurological disorders such as depression and anxiety.
Case Study: Animal models have shown that administration of the compound resulted in reduced anxiety-like behavior, suggesting that it may act on serotonin receptors, similar to established antidepressants .
Inflammation Modulation
The anti-inflammatory properties of the compound have also garnered attention. It appears to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis.
Case Study: A recent publication reported that this compound effectively reduced inflammation markers in animal models of arthritis, indicating its potential as a therapeutic agent for inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The compound shares a piperazine-pyrimidine backbone with several analogs, but substituent variations significantly alter properties. Key analogs include:
4-(5-Fluoro-2-methoxyphenyl)-6-piperazin-1-ylpyrimidine (CAS 1171739-24-4)
- Structure : Pyrimidine with a 5-fluoro-2-methoxyphenyl group at position 4 and piperazine at position 4.
- Molecular Formula : C₁₅H₁₇FN₄O
- Molecular Weight : 288.32 g/mol
- Key Differences: Lacks the sulfonyl group and CF₃ substitution.
4-{4-[1-(4-Chlorophenyl)cyclopentanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine (CAS 2034342-34-0)
- Structure : Piperazine modified by a cyclopentanecarbonyl group linked to a 4-chlorophenyl ring.
- Molecular Formula : C₂₁H₂₂ClF₃N₄O
- Molecular Weight : 438.87 g/mol
- Key Differences : Replaces the sulfonyl group with a bulky cyclopentanecarbonyl substituent, which may reduce solubility but enhance hydrophobic interactions .
4-Chloro-6-(2-methyl-piperazin-1-yl)-2-methylsulfanyl-pyrimidine hydrochloride (CAS 321571-41-9)
- Structure : Chloro and methylsulfanyl substituents on pyrimidine, with a methyl-piperazine group.
- Molecular Formula : C₁₀H₁₆Cl₂N₄S
- Molecular Weight : 307.23 g/mol
- Key Differences: Simpler substituents (methylsulfanyl, chloro) and a methylated piperazine.
Substituent-Driven Physicochemical Properties
*Estimated based on structural formula (C₁₆H₁₅ClF₃N₄O₃S).
- Sulfonyl Group Impact: The sulfonyl group in the target compound increases hydrogen-bond acceptor count (8 vs.
- CF₃ Group: Enhances lipophilicity (logP ~3.5 estimated) compared to non-CF₃ analogs (e.g., 1171739-24-4, logP ~2.1).
- Halogen Effects : Chlorine (in target) vs. fluorine (in 1171739-24-4) may increase steric bulk and electron-withdrawing effects, influencing binding kinetics .
Research Implications
- Target Compound Advantages : The trifluoromethyl and sulfonyl groups synergize to improve metabolic stability and binding affinity compared to simpler analogs like 321571-41-7.
- Limitations : Higher molecular weight (~465 vs. 288–438 g/mol) may reduce oral bioavailability.
- Future Directions : Comparative studies on kinase inhibition or solubility profiles are needed to validate structure-activity relationships.
Q & A
Basic Question: What are the key structural features of this compound, and how do they influence its reactivity and biological activity?
Answer:
The compound features:
- A pyrimidine core substituted with a trifluoromethyl group at position 6, enhancing electron-withdrawing properties and metabolic stability.
- A piperazine ring linked via a sulfonyl group to a 5-chloro-2-methoxyphenyl moiety, which contributes to conformational flexibility and potential receptor binding .
Structural Implications:
| Substituent | Role |
|---|---|
| Trifluoromethyl (C6) | Increases lipophilicity and resistance to oxidative metabolism . |
| Sulfonyl-piperazine linkage | Stabilizes conformation and enables hydrogen bonding with targets . |
| 5-Chloro-2-methoxyphenyl | Enhances steric bulk and modulates solubility . |
These features collectively impact solubility, target affinity, and pharmacokinetic properties.
Basic Question: What synthetic routes are typically employed to prepare this compound?
Answer:
A multi-step synthesis is required:
Sulfonylation of Piperazine: React piperazine with 5-chloro-2-methoxyphenylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
Pyrimidine Functionalization: Introduce the trifluoromethyl group via nucleophilic aromatic substitution (SNAr) or cross-coupling (e.g., Suzuki-Miyaura for aryl groups) .
Purification: Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the final product .
Critical Parameters:
- Temperature control during sulfonylation (0–5°C to prevent side reactions).
- Catalytic Pd(PPh₃)₄ for cross-coupling steps .
Basic Question: How is the compound characterized to confirm structure and purity?
Answer:
Key Techniques:
- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions and piperazine linkage .
- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and isotopic patterns (e.g., Cl, F) .
- HPLC-PDA: Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .
Common Pitfalls:
- Residual solvents (DMF, THF) detected via ¹H NMR; remove via vacuum drying .
Advanced Question: How can synthetic yields be optimized for large-scale preparation?
Answer:
Methodological Strategies:
- Computational Reaction Design: Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., sulfonylation efficiency) .
- Solvent Optimization: Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve scalability .
- Flow Chemistry: Implement continuous flow systems for exothermic steps (e.g., SNAr reactions) to enhance reproducibility .
Case Study:
A 20% yield improvement was achieved by switching from batch to flow reactor conditions for the trifluoromethylation step .
Advanced Question: How to resolve contradictions in reported biological activity data?
Answer:
Analytical Workflow:
Verify Experimental Conditions:
- Ensure consistent assay parameters (e.g., cell line, incubation time) .
Orthogonal Assays:
Molecular Dynamics (MD) Simulations:
- Model ligand-receptor interactions to explain discrepancies in binding affinity (e.g., protonation state of piperazine at physiological pH) .
Example:
Conflicting IC₅₀ values for kinase inhibition were resolved by identifying pH-dependent piperazine protonation using MD .
Advanced Question: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
Stepwise Approach:
Systematic Substitution:
- Replace the 5-chloro group with Br, F, or H to evaluate halogen dependence .
- Modify the methoxy group to ethoxy or hydroxyl to study steric/electronic effects .
Biological Profiling:
- Screen analogs against a panel of 50+ kinases to map selectivity .
Computational SAR:
- Use CoMFA or QSAR models to correlate substituent properties (logP, polar surface area) with activity .
Key Finding:
The 5-Cl substituent was critical for >10-fold selectivity over off-target kinases .
Advanced Question: How to assess the compound’s stability under physiological conditions?
Answer:
Stress Testing Protocol:
Hydrolytic Stability: Incubate in PBS (pH 7.4 and 2.0) at 37°C for 24h; monitor degradation via LC-MS .
Oxidative Stress: Expose to 0.1% H₂O₂; quantify sulfoxide byproducts .
Photostability: UV irradiation (320–400 nm) for 48h; assess isomerization using CD spectroscopy .
Mitigation Strategies:
- Lyophilization for long-term storage (−80°C) .
Advanced Question: How to selectively functionalize the pyrimidine ring without disrupting the sulfonyl-piperazine moiety?
Answer:
Protection/Deprotection Strategy:
Temporary Protection: Use tert-butoxycarbonyl (Boc) on the piperazine nitrogen during pyrimidine modification .
Regioselective Catalysis: Employ Pd-catalyzed C–H activation at the pyrimidine C2 position .
Case Example:
Boc-protected intermediates enabled >90% yield in C2 amination without sulfonamide cleavage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
